molecular formula C7H9Cl2N3 B2505080 Imidazo[1,2-a]pyridin-2-amine dihydrochloride CAS No. 1263378-17-1

Imidazo[1,2-a]pyridin-2-amine dihydrochloride

Cat. No.: B2505080
CAS No.: 1263378-17-1
M. Wt: 206.07
InChI Key: GIEWYRPIJDREMT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-amine dihydrochloride ( 1263378-17-1) is a high-purity chemical reagent of significant interest in pharmaceutical and medicinal chemistry research. This compound, with the molecular formula C7H9Cl2N3 and a molecular weight of 206.08 g/mol, belongs to the imidazopyridine scaffold, a class of nitrogen-containing heterocyclic rings known for their diverse biological activities and presence in several pharmacologically active agents . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, extensively studied for its ability to interact with various biological targets . Research indicates that derivatives of this scaffold, including COX-2 inhibitors, demonstrate potent anti-inflammatory properties, making them valuable leads for developing new therapeutic agents . Furthermore, chemical-genetic profiling of closely related imidazo[1,2-a]pyridines has revealed that they can target essential cellular processes conserved between yeast and human cells, such as mitochondrial function, highlighting their utility as probes for understanding fundamental cell physiology . This product is provided as the dihydrochloride salt to enhance solubility and stability for experimental use. It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with care, referring to the provided Safety Data Sheet for detailed hazard and handling information .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEWYRPIJDREMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-amine dihydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of iodine-mediated oxidative coupling can facilitate the formation of imidazo[1,2-a]pyridine derivatives .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

Imidazo[1,2-a]pyridin-2-amine dihydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs aimed at treating neurological disorders and various cancers. For instance, derivatives of this compound have been synthesized and evaluated for their activity against cancer cell lines, demonstrating promising cytotoxic effects.

Case Study : A study synthesized 12 phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine, which were tested against the HeLa cervical carcinoma cell line. The results indicated that several compounds exhibited significant cytotoxicity, with half-maximal inhibitory concentration (IC50) values below 150 μM for some derivatives .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor interactions and mechanisms of neurotransmitter action. Its ability to modulate biological pathways makes it an essential tool for understanding complex cellular processes.

Example : Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit protein geranylgeranylation, a crucial process in cellular signaling. This inhibition was linked to reduced cell viability in cancer models .

Medicinal Chemistry

The compound is integral to the design of new therapeutic agents due to its unique chemical structure. Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory and antibacterial properties.

Research Findings : A comprehensive review highlighted the diverse pharmacological activities of imidazo[1,2-a]pyridine analogs, including their effectiveness as antiulcer, anticonvulsant, and anticancer agents. The structure-activity relationship (SAR) studies provide insights into how modifications can enhance therapeutic efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It is crucial for ensuring accuracy in the detection and quantification of related compounds in complex mixtures.

Material Science

The compound's stability and reactivity have led to investigations into its potential applications in material science. Researchers are exploring its use in developing advanced materials such as sensors and catalysts.

Application Example : Studies have indicated that imidazo[1,2-a]pyridine-based materials could be utilized in sensor technology due to their favorable electronic properties .

Data Table: Summary of Applications

Field Application Notable Findings
PharmaceuticalDrug synthesis for neurological disorders and cancerSignificant cytotoxicity observed in cancer cell lines
Biochemical ResearchReceptor interaction studiesInhibition of protein geranylgeranylation linked to reduced cell viability
Medicinal ChemistryDevelopment of therapeutic agentsDiverse pharmacological activities reported
Analytical ChemistryStandard reference materialEnsures accuracy in detection/quantification
Material ScienceAdvanced materials developmentPotential use in sensor technology

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Patterns

Imidazo[1,2-a]pyridin-8-amine dihydrochloride
  • Structure : Amine group at the 8-position of the imidazopyridine core.
  • Molecular Formula : C$7$H$9$Cl$2$N$3$ (96% purity) .
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
  • Structure : Methylamine substituent at the 3-position; hydrate form.
  • Molecular Formula : C$9$H${15}$Cl$2$N$3$O (95% purity) .
  • Key Differences : The methyl group and hydrate formation influence solubility (e.g., 25 mg/mL in water) and stability during storage .

Heterocyclic Core Modifications

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
  • Structure: Pyrimidine ring replaces pyridine, with an aminomethyl group at the 2-position.
  • Molecular Formula : C$7$H$8$N$_4$·2HCl .
  • Key Differences : The pyrimidine core introduces additional nitrogen atoms, affecting hydrogen bonding and pharmacokinetic properties. Used in synthesizing NAMPT inhibitors for cancer therapy .
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine
  • Structure : Chlorine at the 6-position and a phenyl-pyridinyl substituent at the 3-position.
  • Molecular Formula : C${18}$H${14}$ClN$_5$ (CAS 879611-58-2) .
  • Key Differences : Bulky substituents may hinder membrane permeability but enhance target specificity.

Multicomponent Reactions

  • Adib et al. (2007): Solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridines via condensation of 2-aminopyridines, aldehydes, and isonitriles (yields >85%) .
  • Friedländer’s Method: Used to synthesize imidazodipyridines from 3-amino-2-formylimidazo[1,2-a]pyridine and ketones .

Green Chemistry Approaches

  • Adib’s aqueous-phase reaction eliminates organic solvents, reducing environmental impact .

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

Compound Solubility (mg/mL) LogP PSA (Ų)
Imidazo[1,2-a]pyridin-2-amine (base) ~1.2 (predicted) 1.00 43.32
Imidazo[1,2-a]pyridin-2-amine diHCl >50 (aqueous) -0.5* 43.32
Imidazo[1,2-a]pyrimidin-2-ylmethanamine diHCl 30 (DMSO) 0.8 60.2

*Estimated due to ionization.

Suppliers and Pricing

Compound Supplier Purity Price (1g)
Imidazo[1,2-a]pyridin-2-amine diHCl ECHEMI 95% $95–120
Imidazo[1,2-a]pyrimidin-2-ylmethanamine diHCl Ambeed 97% $95

Biological Activity

Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a compound belonging to the imidazopyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives are noted for their wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Antiviral
  • Anti-inflammatory
  • Antituberculosis
  • Analgesic

These compounds have been identified as potential therapeutic agents in various diseases due to their ability to interact with multiple biological targets.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features that influence its pharmacological properties. The following table summarizes key findings from SAR studies:

Structural Feature Biological Activity Reference
Substituted halogensEnhanced anti-TB activity
Aryl functional groupsImproved antibacterial properties
Electron-withdrawing groupsIncreased potency against cancer

Antimycobacterial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis. For instance, a study reported that certain analogs showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of TB, significantly outperforming existing clinical candidates like PA-824 .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential. A study found that these compounds could inhibit specific kinases involved in cancer progression, with some derivatives demonstrating IC50 values in the nanomolar range against various cancer cell lines . The structural modifications, such as the introduction of specific functional groups, were crucial for enhancing their potency and selectivity.

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridine derivatives have been explored in the context of viral infections. One study highlighted the effectiveness of these compounds against the HI virus, showcasing their potential as therapeutic agents in virology .

Case Study 1: Anti-TB Activity

A series of imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and evaluated for anti-TB activity. The most potent compound demonstrated an MIC of 0.05 μg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as an anti-TB agent .

Case Study 2: Anticancer Activity

In another investigation, a novel class of imidazo[1,2-a]pyridines was developed with significant PDGFR activity. The lead compound exhibited an IC50 value of 18 nM in cellular assays, highlighting its potential as a targeted therapy for specific cancer types .

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-2-amine dihydrochloride, and how are reaction parameters optimized?

Methodological Answer: The synthesis typically involves:

  • Core Formation : Cyclization of amino-pyridine precursors under reflux in ethanol at 80°C to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Introduction of substituents (e.g., methyl groups) via alkylation or nucleophilic substitution, optimized using catalysts like palladium or copper .
  • Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, with pH control to ensure stoichiometric conversion . Optimization Strategies :
  • Microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .
  • Solvent selection (e.g., DMF for polar intermediates) improves yield by 15–20% .

Table 1: Key Synthesis Parameters

StepReaction TypeConditionsYield (%)
Core FormationCyclization80°C, 12 h, ethanol65–75
MethylationAlkylation60°C, 6 h, DMF80–85
Salt FormationAcidificationHCl (2M), RT>95

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms dihydrochloride formation via amine proton shifts .
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 234.12) and fragmentation patterns . Key Data to Report :
  • Purity (>98% via HPLC), melting point (decomposes at 210–215°C), and solubility profile (e.g., >50 mg/mL in water) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity and electronic properties?

Methodological Answer:

  • Reaction Mechanism Modeling : DFT calculates transition states for cyclization steps, identifying energy barriers (e.g., ΔG‡ = 25–30 kcal/mol) to optimize catalysts .
  • Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict electrophilic/nucleophilic sites, guiding functionalization strategies . Case Study :
  • DFT-guided synthesis of bis-imidazo derivatives achieved 90% yield by stabilizing charge-transfer intermediates .

Table 2: DFT-Derived Parameters

PropertyValueImplication
HOMO (eV)-6.2High electrophilicity at C3
LUMO (eV)-1.7Susceptible to nucleophilic attack
Dipole Moment5.1 DEnhanced solubility in polar solvents

Q. What experimental design approaches (e.g., factorial design) are effective for optimizing synthesis yield and purity?

Methodological Answer:

  • Factorial Design : Varies factors (temperature, solvent ratio, catalyst loading) to identify interactions. For example, a 2³ design reduced impurities by 40% .
  • Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., solvent polarity vs. yield) to pinpoint optimal conditions (e.g., 70°C, 1:3 ethanol/water) . Key Metrics :
  • Pareto charts prioritize influential factors (e.g., temperature contributes 60% to yield variance) .
  • Central composite designs minimize experiments by 50% while maintaining resolution .

Q. How can researchers resolve contradictions in biological activity data across assay systems (e.g., kinase inhibition vs. cell-based assays)?

Methodological Answer:

  • Assay Validation : Cross-check kinase inhibition (IC50) with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding .
  • Cell-Based Triangulation : Compare cytotoxicity (MTT assay) with target-specific readouts (e.g., Western blot for c-Kit phosphorylation) . Case Study :
  • Discrepancies in IC50 values (50 nM in biochemical vs. 200 nM in cellular assays) were resolved by adjusting ATP concentrations to physiological levels (2 mM vs. 1 mM in vitro) .

Table 3: Biological Activity Comparison

Assay TypeIC50 (nM)Key Variables
Biochemical (c-Kit)50ATP = 1 mM
Cellular (HEK293)200ATP = 2 mM, serum interference

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